molecular formula C13H12ClN3S B601482 Fenbendazole amine hydrochloride CAS No. 1448346-29-9

Fenbendazole amine hydrochloride

Cat. No. B601482
M. Wt: 277.77
InChI Key:
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Description

Fenbendazole amine hydrochloride is a compound with the molecular formula C13H12ClN3S . It is also known by other names such as 5-Phenylthio-2-aminobenzimidazole hydrochloride . The molecular weight of this compound is 277.77 g/mol .


Synthesis Analysis

A synthetic method of fenbendazole involves several steps . The process starts with a condensation reaction between 5-chloro-2-nitroaniline and an aqueous solution of thiophenol sodium in a mixed solution of n-propanol and water to obtain 5-thiophenyl-2-nitroaniline . This is then subjected to a reduction reaction under the catalysis of Raney nickel to generate 4-thiophenyl o-phenylenediamine . Finally, a cyclization reaction between 4-thiophenyl o-phenylenediamine and N-(trichloromethyl) methyl carbamate yields fenbendazole .


Molecular Structure Analysis

The molecular structure of Fenbendazole amine hydrochloride includes a benzimidazole ring substituted with an amine and a phenylthio group . The IUPAC name for this compound is 6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride .


Chemical Reactions Analysis

Fenbendazole, the parent compound of Fenbendazole amine hydrochloride, has been found to interact with β-tubulin, leading to the disruption of microtubule formation . This disruption inhibits the polymerization of tubulin dimers in cells of parasites, causing their death .


Physical And Chemical Properties Analysis

Fenbendazole amine hydrochloride has a molecular weight of 277.77 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 277.0440463 g/mol . The topological polar surface area of the compound is 80 Ų .

Scientific Research Applications

Raman Spectral Analysis

  • Fenbendazole has been studied for its potential as an anticancer drug, due to mechanisms similar to many anticancer drugs and its cost-effectiveness. Advanced methods like Raman spectroscopy have been used to analyze its molecular properties. This approach offers a simpler, cost-effective alternative to traditional chemical methods like liquid chromatography (Lian et al., 2019).

Interaction with Nanoparticles

  • The interaction of fenbendazole with gold nanoparticles has been studied, revealing insights into its chemical adsorption properties. This research is significant for understanding fenbendazole's structure and enhancing its applications in fields like nanotechnology and pharmacology (Lian et al., 2021).

Environmental Impact on Non-Target Organisms

  • Fenbendazole's impact on non-target organisms like plants has been a subject of study. Research on the model plant Arabidopsis thaliana showed that fenbendazole and its metabolites significantly affect gene and protein expression, indicating its influence on ecological systems (Syslová et al., 2019).

Ecotoxicity in Aquatic Organisms

  • The environmental ecotoxicity of fenbendazole has been evaluated, with studies showing its negative impact on various aquatic organisms. This is crucial for understanding the ecological consequences of fenbendazole contamination in aquatic ecosystems (Wagil et al., 2014).

Pharmaceutical Formulation and Bioavailability

  • Research has focused on improving the bioavailability and therapeutic efficacy of fenbendazole through innovative pharmaceutical formulations. For instance, Soluplus® polymeric micelles have been designed to enhance its solubility and reduce toxicity (Jin et al., 2020).

Potential as an Anticancer Drug

  • Fenbendazole's potential as an anticancer drug has been explored due to its mechanisms overlapping with other anticancer agents. Studies on mouse mammary tumor cells, for instance, have investigated its cytotoxic and antitumor effects (Duan et al., 2013).

Antiviral Properties

  • Recent studies have also suggested that fenbendazole may possess antiviral properties, such as inhibiting the productive infection of bovine herpesvirus 1 in cell cultures, indicating its potential as a pluripotent drug (Chang & Zhu, 2020).

Future Directions

Recent studies have shown that fenbendazole has potential anti-cancer properties . It has been found to affect the bone marrow and the immune system . Moreover, unexpected results in tumor models during facility treatment with fenbendazole have prompted preclinical and clinical studies of the potential roles of benzimidazoles in cancer . These findings suggest that fenbendazole could be repurposed for cancer treatment in the future .

properties

IUPAC Name

6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHSPKSYMRODIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenbendazole-amine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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